![molecular formula C16H17N3OS2 B2414330 N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide CAS No. 307510-70-9](/img/structure/B2414330.png)
N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide
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Description
N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide, also known as MBT, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. MBT is a benzothiazole derivative that has shown promising results in a variety of biological and physiological studies. In
Scientific Research Applications
Potential Chelating Agents
The compound’s structure includes both an azo group and a pyridone moiety. Azo derivatives are known for their chelating properties, and pyridones act as electron donor groups. This combination suggests that the compound could serve as a potential chelating agent in coordination chemistry .
Benzothiazole-Related Biological Activities
Benzothiazole-related molecules have diverse biological applications, including antiviral, anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. Given the presence of the benzothiazole moiety in this compound, further exploration of its therapeutic potential is warranted .
Indole Derivatives and Pharmacological Activity
While not directly related to the compound, indole derivatives are of wide interest due to their diverse biological applications. For instance, some indole derivatives exhibit anti-inflammatory and analgesic activities. Although this compound does not contain an indole ring, understanding the broader context of indole-based pharmacology may provide insights .
Anticorrosive Activity (Additional Context)
In a related context, 3-alkyl-5-amino-1H-1,2,4-triazole derivatives have been studied for their anticorrosive activity. While not directly connected to our compound, exploring such related research can enhance our understanding of chemical properties and applications .
properties
IUPAC Name |
N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-10-7-8-12-13(9-10)22-16(17-12)19-15(21)18-14(20)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,17,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBOQQZSWSNBKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide |
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